3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core linked to an azetidine ring substituted with a biphenyl-4-carbonyl group.
The compound’s imidazolidinedione core is a common pharmacophore in drug discovery, known for hydrogen-bonding interactions with biological targets. The biphenyl group may contribute to increased lipophilicity and π-π stacking interactions, which could influence bioavailability and target engagement .
Properties
IUPAC Name |
3-[1-(4-phenylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17-10-20-19(25)22(17)16-11-21(12-16)18(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFLXZQPICBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-([1,1’-Biphenyl]-4-carbonyl)azetidine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product. The reactions often require catalysts and specific solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione exerts its effects is complex and involves multiple molecular targets. It may interact with enzymes, altering their activity, or bind to receptors, modulating signal transduction pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Comparisons
Core Heterocycle Variations: The target compound’s imidazolidinedione core differs from oxazolidinedione (e.g., ), which replaces one nitrogen with oxygen. This substitution reduces hydrogen-bonding capacity but may alter ring strain and metabolic stability.
Substituent Effects :
- Biphenyl vs. Cyclopentylacetyl : The biphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to cyclopentylacetyl derivatives (logP ~2.1), suggesting differences in membrane permeability .
- Fluorine Substitution : Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability and electronegativity, which could improve pharmacokinetics but may reduce solubility.
Ring System Differences: Azetidine vs.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for fluorobiphenyl derivatives (e.g., coupling via amide bonds in acetonitrile or ethanol with yields ~70–75%) . By contrast, thiadiazole-containing analogs require specialized reagents (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride), complicating scalability .
Research Implications and Gaps
- Pharmacological Potential: The biphenyl moiety suggests utility in targeting aromatic-rich domains (e.g., kinase ATP-binding sites), though direct biological data are absent in the provided evidence.
- Data Limitations : Key parameters (e.g., solubility, melting point) for the target compound remain uncharacterized, necessitating experimental validation.
- Future Directions : Comparative studies on binding affinity (e.g., via NMR or crystallography) between biphenyl and fluorophenyl analogs could clarify substituent effects on target engagement .
Biological Activity
3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- CAS Number : 1795089-33-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and effects on different cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's NCI-60 cell line screening has been employed to evaluate its efficacy.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 0.81 | Induction of apoptosis |
| MCF-7 | 1.25 | Cell cycle arrest |
| A549 | 2.00 | Inhibition of proliferation |
The above data demonstrates the compound's potential as an anticancer agent, particularly in colorectal and breast cancer models.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival, such as topoisomerases and kinases.
Case Studies
Several studies have documented the pharmacological effects of this compound:
-
Study on HCT-15 Cells :
- Researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting DNA fragmentation.
-
MCF-7 Breast Cancer Study :
- In vitro assays showed that the compound inhibited cell migration and invasion, which are critical processes in cancer metastasis.
- Western blot analysis revealed downregulation of matrix metalloproteinases (MMPs), further supporting its role in inhibiting metastatic behavior.
-
A549 Lung Cancer Study :
- The compound demonstrated a synergistic effect when combined with standard chemotherapy agents like cisplatin.
- Animal model studies indicated that it significantly reduced tumor size compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
